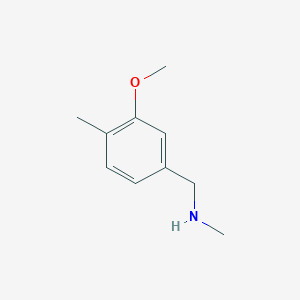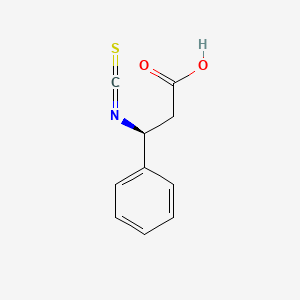
5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with 4-pyrimidinecarboxylic acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluorouracil: A well-known anticancer drug that shares structural similarities with 6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one.
Cytosine: A naturally occurring pyrimidine base found in nucleic acids.
Thymine: Another pyrimidine base found in DNA.
Uniqueness
6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its fluorine atom and amino group contribute to its reactivity and potential biological activities, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C5H6FN3O |
|---|---|
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
6-amino-5-fluoro-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H6FN3O/c1-9-4(7)3(6)2-8-5(9)10/h2H,7H2,1H3 |
Clé InChI |
MTOLUWFRBZWWOR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=NC1=O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


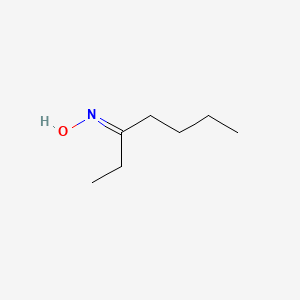
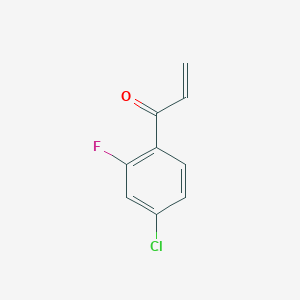

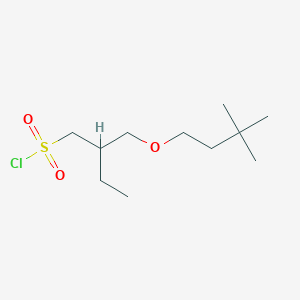
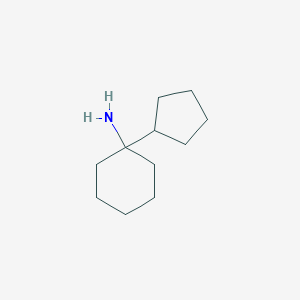
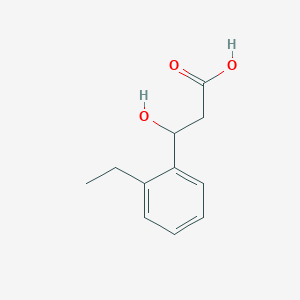
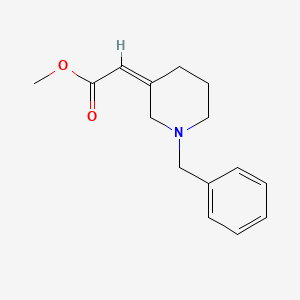
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)

![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)
![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
